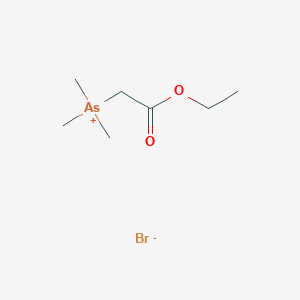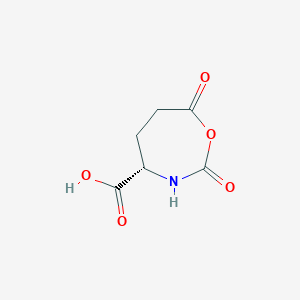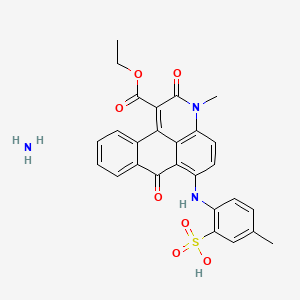
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as sulfonate, amine, and carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dibenzisoquinoline core, followed by the introduction of the ethyl, methyl, and sulfonate groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl iodide, methylamine, and sulfonic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, filtration, and chromatography to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
Uniqueness
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is unique due to its specific combination of functional groups and molecular structure
Propiedades
Número CAS |
63149-14-4 |
|---|---|
Fórmula molecular |
C27H25N3O7S |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
azane;2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H22N2O7S.H3N/c1-4-36-27(32)24-21-15-7-5-6-8-16(15)25(30)22-18(11-12-19(23(21)22)29(3)26(24)31)28-17-10-9-14(2)13-20(17)37(33,34)35;/h5-13,28H,4H2,1-3H3,(H,33,34,35);1H3 |
Clave InChI |
QVXNYPRHFHUQPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)C)S(=O)(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


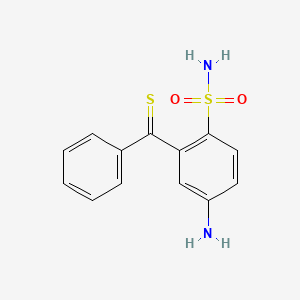

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
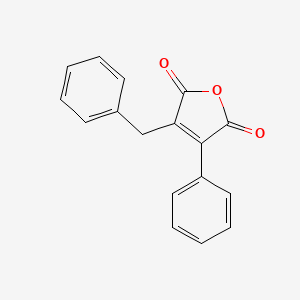
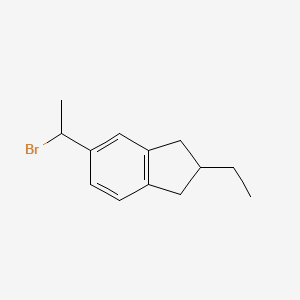
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
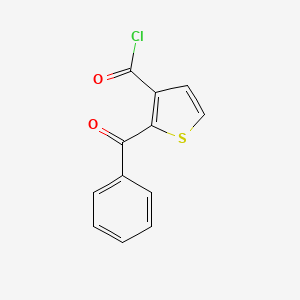
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
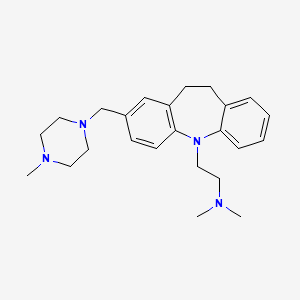
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

